Cas no 1250444-03-1 ([(3,3-difluorocyclobutyl)methyl](methyl)amine hydrochloride)

[(3,3-difluorocyclobutyl)methyl](methyl)amine hydrochloride structure
1250444-03-1 structure
Nome del prodotto:[(3,3-difluorocyclobutyl)methyl](methyl)amine hydrochloride
Numero CAS:1250444-03-1
MF:C6H11NF2.HCl
MW:171.616
MDL:MFCD16987777
CID:4456968
PubChem ID:72207515

[(3,3-difluorocyclobutyl)methyl](methyl)amine hydrochloride Proprietà chimiche e fisiche

Nomi e identificatori

    • (3,3-Difluorocyclobutyl)-N-methylmethanamine hydrochloride
    • [(3,3-difluorocyclobutyl)methyl](methyl)amine hydrochloride
    • (3,3-Difluoro-cyclobutylmethyl)-methyl-amine hydrochloride
    • EN300-1223343
    • F2147-4257
    • 1-(3,3-Difluorocyclobutyl)-N-methyl-methanamine hydrochloride
    • Cyclobutanemethanamine, 3,3-difluoro-N-methyl-, hydrochloride (1:1)
    • PB28622
    • (3,3-Difluorocyclobutyl)-n-methylmethanamine hydrochloride, AldrichCPR
    • AS-34970
    • Z1255467709
    • 1-(3,3-difluorocyclobutyl)-N-methylmethanamine;hydrochloride
    • MFCD16987777
    • AKOS025291358
    • (3,3-Difluorocyclobutyl)-N-methylmethanamine HCl
    • CS-0053058
    • 1-(3,3-Difluorocyclobutyl)-N-methylmethanamine hydrochloride
    • 1-(3,3-Difluorocyclobutyl)-N-methylmethanaminehydrochloride
    • 1250444-03-1
    • SY097982
    • (3,3-Difluorocyclobutyl)-N-methylmethanamine hydrochloride - D12111
    • [(3,3-DIFLUOROCYCLOBUTYL)METHYL](METHYL)AMINE HYDROCHLORIDE
    • AAC44403
    • (3,3-DIFLUOROCYCLOBUTYL)-N-METHYLMETHANAMINE HYDROCHLORIDE
    • (3,3-Difluorocyclobutyl)-N-MethylMethanaMine hydrochloride
    • MDL: MFCD16987777
    • Inchi: InChI=1S/C6H11F2N.ClH/c1-9-4-5-2-6(7,8)3-5;/h5,9H,2-4H2,1H3;1H
    • Chiave InChI: KKUOQRRUERFEIK-UHFFFAOYSA-N
    • Sorrisi: Cl.CNCC1CC(F)(F)C1

Proprietà calcolate

  • Massa esatta: 171.0626334g/mol
  • Massa monoisotopica: 171.0626334g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 10
  • Conta legami ruotabili: 2
  • Complessità: 95.2
  • Conteggio di unità legate in modo Covalent: 2
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 12Ų

[(3,3-difluorocyclobutyl)methyl](methyl)amine hydrochloride Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI XIAN DING Biotechnology Co., Ltd.
ST-D12111-1g
(3,3-Difluorocyclobutyl)-N-methylmethanamine hydrochloride - D12111
1250444-03-1
1g
11970.0CNY 2021-07-14
Life Chemicals
F2147-4257-5g
1-(3,3-difluorocyclobutyl)-N-methylmethanamine hydrochloride
1250444-03-1 95%+
5g
$1680.0 2023-09-06
SHANG HAI XIAN DING Biotechnology Co., Ltd.
ST-D12111-10g
(3,3-Difluorocyclobutyl)-N-methylmethanamine hydrochloride - D12111
1250444-03-1
10g
56430.0CNY 2021-07-14
Apollo Scientific
PC420015-1g
(3,3-Difluorocyclobutyl)-N-methylmethanamine hydrochloride
1250444-03-1
1g
£784.00 2024-07-28
TRC
D455088-10mg
1-(3,3-Difluorocyclobutyl)-N-methylmethanamine hydrochloride
1250444-03-1
10mg
$ 50.00 2022-06-05
Chemenu
CM106218-1g
[(3,3-difluorocyclobutyl)methyl](methyl)amine hydrochloride
1250444-03-1 95%+
1g
$638 2021-08-06
eNovation Chemicals LLC
D499935-500MG
[(3,3-difluorocyclobutyl)methyl](methyl)amine hydrochloride
1250444-03-1 97%
500mg
$465 2025-02-21
eNovation Chemicals LLC
D499935-1G
[(3,3-difluorocyclobutyl)methyl](methyl)amine hydrochloride
1250444-03-1 97%
1g
$695 2025-02-21
Enamine
EN300-1223343-0.05g
[(3,3-difluorocyclobutyl)methyl](methyl)amine hydrochloride
1250444-03-1 95%
0.05g
$131.0 2023-07-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
ST-D12111-1g
(3,3-Difluorocyclobutyl)-N-methylmethanamine hydrochloride - D12111
1250444-03-1
1g
11970CNY 2021-05-07
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:1250444-03-1)[(3,3-difluorocyclobutyl)methyl](methyl)amine hydrochloride
A1044906
Purezza:99%
Quantità:10g
Prezzo ($):2352.0